molecular formula C16H20N2O4 B5394503 1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B5394503
M. Wt: 304.34 g/mol
InChI Key: NRJKHVCEHPULNZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylcarbonyl group, and a pyrrolidinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl and morpholinylcarbonyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular functions

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    1-(4-Methoxyphenyl)-4-(piperidin-4-ylcarbonyl)pyrrolidin-2-one: Differing by the presence of a piperidine ring instead of a morpholine ring.

    1-(4-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)piperidin-2-one: Differing by the presence of a piperidine ring instead of a pyrrolidinone ring.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-14-4-2-13(3-5-14)18-11-12(10-15(18)19)16(20)17-6-8-22-9-7-17/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKHVCEHPULNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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